molecular formula C15H11N3OS2 B2389675 (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 488825-68-9

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2389675
CAS No.: 488825-68-9
M. Wt: 313.39
InChI Key: WPEIBXMRVIDMLJ-RAXLEYEMSA-N
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Description

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a thiazolidinone ring, a phenylamino group, and a pyridinylmethylene moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-thioxothiazolidin-4-one with aniline and pyridine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino or pyridinylmethylene groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted thiazolidinone derivatives with modified functional groups

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds and coordination complexes.

    Biology: It exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, the compound is being investigated for its therapeutic potential in treating infections and cancer.

    Industry: The compound’s unique structural features make it useful in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological activities. Further research is needed to elucidate the precise molecular mechanisms and identify the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, phenylamino group, and pyridinylmethylene moiety This structural arrangement imparts distinct chemical reactivity and biological activities that differentiate it from other similar compounds

Properties

IUPAC Name

(5Z)-3-anilino-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c19-14-13(10-11-6-8-16-9-7-11)21-15(20)18(14)17-12-4-2-1-3-5-12/h1-10,17H/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIBXMRVIDMLJ-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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